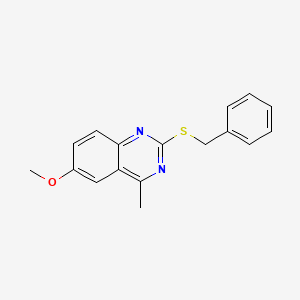

2-(benzylthio)-6-methoxy-4-methylquinazoline

Description

Properties

IUPAC Name |

2-benzylsulfanyl-6-methoxy-4-methylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNIVRKMJLXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylthio 6 Methoxy 4 Methylquinazoline and Its Analogs

Retrosynthetic Analysis of the 2-(benzylthio)-6-methoxy-4-methylquinazoline Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.indeanfrancispress.com

For 2-(benzylthio)-6-methoxy-4-methylquinazoline, the analysis begins by identifying the key functional groups and bonds that can be disconnected using reliable synthetic transformations. The most apparent disconnections are the carbon-sulfur bond of the benzylthio group and the bonds forming the pyrimidine (B1678525) ring of the quinazoline (B50416) core.

Disconnection 1: C-S Bond: The bond between the quinazoline C2 carbon and the sulfur atom of the benzylthio group is a prime candidate for disconnection. This retrosynthetic step, a C-S disconnection, suggests a nucleophilic substitution reaction in the forward synthesis. The synthons generated are a quinazoline-2-thiolate anion and a benzyl (B1604629) cation. The corresponding chemical equivalents would be a 2-mercaptoquinazoline derivative and a benzyl halide (e.g., benzyl bromide).

Disconnection 2: C-N Bonds of the Pyrimidine Ring: Further deconstruction of the 6-methoxy-4-methylquinazoline-2-thione intermediate involves breaking the pyrimidine ring. A common strategy for quinazoline synthesis involves forming the N1-C2 and C4-N3 bonds. This leads back to a substituted 2-amino benzonitrile (B105546) or 2-aminoacetophenone (B1585202) derivative. Specifically, disconnecting the N1-C2 and N3-C4 bonds points towards a 2-amino-5-methoxyacetophenone as a key precursor. This precursor already contains the necessary atoms for the benzene (B151609) ring portion and the 4-methyl and 6-methoxy substituents. The remaining C2 and N3 atoms can be introduced using a reagent like thiourea (B124793).

This retrosynthetic pathway suggests a synthetic strategy commencing with 2-amino-5-methoxyacetophenone, which can be cyclized with a thiocarbonyl source to form the 6-methoxy-4-methylquinazoline-2-thione. Subsequent S-alkylation with benzyl bromide would yield the final target molecule. This approach is logical as it builds the complexity of the molecule step-by-step from readily accessible precursors.

Diverse Synthetic Pathways for the Quinazoline Ring System

The quinazoline skeleton is a prominent scaffold in medicinal chemistry, leading to the development of numerous synthetic methods for its construction. nih.govnih.gov These methods can be broadly categorized into cyclization, condensation, and multi-component reactions.

One of the most traditional and reliable methods for synthesizing quinazolin-4-ones, which can be precursors to quinazolines, is the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of anthranilic acids with amides. nih.govfrontiersin.org For the synthesis of the target molecule, a modified approach starting from 5-methoxyanthranilic acid would be employed to install the 6-methoxy group.

A common route involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate can then react with an amine source to yield the quinazolinone. scispace.comnih.gov For example, reacting 5-methoxyanthranilic acid with acetic anhydride (B1165640) would yield 6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction with ammonia (B1221849) would furnish 6-methoxy-2-methylquinazolin-4(3H)-one. This quinazolinone can then be converted to the target quinazoline through further functional group manipulations at the 2 and 4 positions.

| Starting Material | Reagents | Intermediate | Product Type | Reference |

| Anthranilic Acid | Formamide | o-amidobenzamide | 4(3H)-Quinazolinone | nih.gov |

| Anthranilic Acid | Chloroacyl Chloride, Acetic Anhydride | N-acyl-anthranilic acid, Benzoxazinone | Fused Quinazolinone | scispace.comnih.gov |

| Methyl Anthranilate | Alkyl/Aryl Isocyanates, Triethylamine (B128534) | N-substituted methyl carbamoylanthranilate | Quinazoline-2,4-dione | google.com |

Condensation reactions provide a direct and efficient means to construct the quinazoline ring. These methods typically involve the reaction of a 2-aminobenzaldehyde, 2-aminobenzophenone, or 2-aminobenzylamine derivative with a suitable partner that provides the remaining atoms for the pyrimidine ring.

For the synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline, a key starting material would be 2-amino-5-methoxyacetophenone. The condensation of this ketone with a source for C2 and N3, followed by cyclization, builds the core structure. For instance, reaction with thiourea can be used to form the 2-thioxo-quinazoline intermediate directly. frontiersin.org Alternatively, various metal-catalyzed reactions have been developed for the dehydrogenative coupling of 2-aminoaryl methanols with amides or nitriles to afford quinazolines in high yields. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as a powerful tool in synthetic chemistry. frontiersin.orgnih.gov They offer advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govacs.org

Several MCRs have been developed for quinazoline synthesis. A notable example is the Ugi four-component reaction (Ugi-4CR), which can be followed by a cyclization step to produce complex quinazolinone structures. nih.govacs.org Another approach involves the one-pot condensation of an aminobenzonitrile, an orthoester, and an amine under microwave irradiation, which is a straightforward procedure for building the quinazoline framework. frontiersin.org Three-component reactions of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate, often catalyzed by iodine or an ionic liquid, also provide an efficient route to highly substituted quinazolines. nih.gov These MCR strategies allow for the introduction of various substituents in a single, efficient step.

Strategies for the Regioselective Introduction of the 2-(benzylthio) Moiety

The introduction of the 2-(benzylthio) group onto the quinazoline ring is a critical step in the synthesis of the target molecule. The most prevalent and direct method involves the S-alkylation of a corresponding 2-thioxoquinazoline (quinazoline-2-thione) precursor.

This two-step process begins with the synthesis of the 6-methoxy-4-methyl-3,4-dihydroquinazoline-2(1H)-thione. This intermediate can be prepared via the condensation of 2-amino-5-methoxyacetophenone with a thiocarbonyl source like thiourea or potassium thiocyanate. The resulting quinazoline-2-thione is then treated with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base (e.g., potassium carbonate, sodium hydroxide). The thione is deprotonated to form a thiolate anion, which acts as a nucleophile and displaces the halide from the benzyl group to form the desired C-S bond, yielding 2-(benzylthio)-6-methoxy-4-methylquinazoline. nih.gov This S-alkylation reaction is generally high-yielding and regioselective for sulfur over nitrogen.

An alternative strategy involves the microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts. frontiersin.org In this approach, a suitably substituted 2-fluoro-benzonitrile would react with S-benzyl isothiouronium salt to construct the quinazoline ring with the benzylthio group already in place at the C2 position.

Methods for Incorporating 6-Methoxy and 4-Methyl Substituents

The regioselective placement of the 6-methoxy and 4-methyl groups is determined by the choice of the initial benzene-ring-containing precursor. The substituents are incorporated into the starting materials and carried through the synthetic sequence.

Incorporation of the 6-Methoxy Group: The methoxy (B1213986) group at the 6-position of the quinazoline ring originates from a methoxy group at the para-position relative to the amino group in an aniline-based starting material. For instance, starting the synthesis with 4-methoxyaniline (p-anisidine) or 5-methoxyanthranilic acid ensures that the final quinazoline product will bear a methoxy group at the C6 position. researchgate.netmdpi.com The methoxy group is generally robust and unreactive under the conditions used for quinazoline ring formation.

Incorporation of the 4-Methyl Group: The methyl group at the 4-position is typically introduced by using a starting material containing an acetyl group (CH₃CO-). The key precursor is a 2-aminoacetophenone derivative. For the target molecule, 2-amino-5-methoxyacetophenone is the ideal starting material. During the cyclization reaction to form the pyrimidine ring, the methyl of the acetyl group becomes the 4-methyl substituent on the quinazoline core. nih.gov This is a common and effective strategy for installing alkyl or aryl groups at the C4 position of the quinazoline scaffold.

Optimization of Reaction Conditions, Catalysis, and Yields

The preparation of 2-(benzylthio)-6-methoxy-4-methylquinazoline typically involves a multi-step synthesis, with the key step being the introduction of the benzylthio group at the C2 position of the quinazoline core. A common strategy is the S-alkylation of a corresponding 2-thioxoquinazoline precursor. The optimization of this reaction is crucial for achieving high yields and purity.

General Synthetic Route:

A plausible synthetic pathway commences with the cyclization of an appropriately substituted anthranilic acid derivative to form a 2-thioxo-6-methoxy-4-methyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with a benzyl halide to yield the target compound.

Optimization of Reaction Parameters:

Several factors can be systematically varied to optimize the synthesis of 2-(benzylthio)quinazoline analogs. These include the choice of solvent, base, catalyst, temperature, and reaction time.

Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Solvents ranging from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, isopropanol) are often explored. For the S-alkylation step, polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base while leaving the nucleophilic thiolate anion relatively free to react.

Base: A variety of inorganic and organic bases can be employed to deprotonate the thiol group of the 2-thioxoquinazoline intermediate, thereby generating the nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines such as triethylamine (TEA). The strength and steric hindrance of the base can impact the reaction's efficiency.

Catalysis: While many S-alkylation reactions proceed without a catalyst, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in biphasic reaction systems. Metal catalysts, such as copper salts, have also been employed in certain quinazoline syntheses to facilitate C-N and C-S bond formations, although they are more commonly used for the synthesis of the quinazoline ring itself rather than the subsequent S-alkylation. For instance, copper-benzotriazole has been utilized as a catalyst for the electrophilic cyclization of N-arylimines to form quinazoline derivatives. researchgate.net

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC). Microwave irradiation has emerged as a valuable tool to significantly reduce reaction times, often from hours to minutes, and can lead to improved yields. nih.gov

Illustrative Optimization Data:

The following interactive table provides hypothetical data illustrating the optimization of the S-alkylation of 6-methoxy-4-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with benzyl bromide.

| Entry | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | None | 80 | 12 | 75 |

| 2 | DMSO | K₂CO₃ | None | 80 | 12 | 82 |

| 3 | Ethanol | NaH | None | Reflux | 8 | 65 |

| 4 | Acetonitrile | TEA | TBAB | Reflux | 6 | 88 |

| 5 | DMF | K₂CO₃ | None | 100 | 6 | 85 |

| 6 | DMF | K₂CO₃ | TBAB | 80 | 8 | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

Derivatization and Functionalization Strategies for Analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline

The derivatization and functionalization of the 2-(benzylthio)-6-methoxy-4-methylquinazoline scaffold are essential for exploring structure-activity relationships (SAR) and developing new analogs with potentially enhanced biological activities. Modifications can be introduced at several positions on the quinazoline ring and the benzylthio moiety.

Modifications at the Benzyl Group:

The benzyl group of the 2-benzylthio substituent offers a prime site for functionalization. A variety of substituted benzyl halides can be used in the S-alkylation step to introduce different functional groups onto the phenyl ring.

Electron-donating and electron-withdrawing groups: Introducing substituents such as methyl, methoxy, nitro, or cyano groups on the benzyl ring can modulate the electronic properties of the molecule. For example, the synthesis of analogs like 3-benzyl-6-methyl-2-(3-methylbenzylthio)-quinazolin-4(3H)-one has been reported, demonstrating the feasibility of such modifications.

Halogens: Halogenated benzyl groups can be introduced to alter the lipophilicity and metabolic stability of the compound.

Modifications at the Quinazoline Core:

The quinazoline ring itself provides several positions for further functionalization.

C4-Position: The C4 position of the quinazoline ring is often a target for modification. For instance, the 4-oxo group in quinazolinone precursors can be converted to a chloro group, which can then be displaced by various nucleophiles to introduce amino or other substituents.

C6-Methoxy Group: The methoxy group at the C6 position can be demethylated to a hydroxyl group, which can then serve as a handle for further derivatization, such as etherification or esterification.

C4-Methyl Group: The methyl group at the C4 position can potentially undergo reactions such as oxidation or halogenation to introduce further diversity.

Illustrative Derivatization Strategies:

| Starting Material | Reagent | Position of Modification | Resulting Functional Group |

| 6-methoxy-4-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 4-Nitrobenzyl bromide | Benzyl ring | Nitro group |

| 2-(benzylthio)-6-methoxy-4-methylquinazoline | BBr₃ | C6-position | Hydroxyl group |

| 4-Chloro-2-(benzylthio)-6-methoxyquinazoline | Aniline | C4-position | Amino group |

This table illustrates potential derivatization pathways.

Emerging Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact. nih.gov These principles focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste.

Key Green Chemistry Approaches:

Use of Greener Solvents: The replacement of volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green synthesis. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of greener solvents that have been utilized in quinazoline synthesis.

Catalyst-Free and Solvent-Free Reactions: Whenever possible, performing reactions without a catalyst and in the absence of a solvent (neat conditions) is highly desirable. Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective for promoting solvent-free reactions, often leading to higher yields and shorter reaction times. nih.gov For instance, the coupling of 2-methyl quinazolinones and isatins has been achieved under catalyst- and solvent-free conditions at elevated temperatures. nih.gov

Use of Natural Catalysts: The use of biodegradable and non-toxic catalysts derived from natural sources is a promising green approach. For example, lemon juice has been successfully employed as a natural acid catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Energy Efficiency: The use of alternative energy sources like microwave and solar radiation can significantly reduce energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high atom economy.

Application to 2-(benzylthio)quinazoline Synthesis:

The synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs can be made greener by:

Employing microwave irradiation for the S-alkylation step to reduce reaction time and energy consumption.

Exploring the use of water or other green solvents for the cyclization and alkylation reactions.

Investigating catalyst-free conditions for the S-alkylation reaction, potentially under solvent-free microwave conditions.

By integrating these green chemistry principles, the synthesis of this important class of compounds can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be the initial step in the structural elucidation of 2-(benzylthio)-6-methoxy-4-methylquinazoline. This technique provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (revealing the relative number of protons in each environment), and spin-spin coupling patterns (indicating adjacent protons).

For the target molecule, one would expect to observe distinct signals for the aromatic protons on the quinazoline (B50416) and benzyl (B1604629) rings, as well as singlets for the methoxy (B1213986) (–OCH₃), methyl (–CH₃), and methylene (–S–CH₂–) groups. The precise chemical shifts and coupling constants would be critical in assigning each proton to its specific position within the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in 2-(benzylthio)-6-methoxy-4-methylquinazoline would produce a distinct signal in the ¹³C NMR spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete and unambiguous structural assignment, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, linking the benzyl group to the sulfur atom and the sulfur to the quinazoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be valuable in confirming the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For 2-(benzylthio)-6-methoxy-4-methylquinazoline, HRMS would provide the exact mass of the molecular ion, which could then be used to confirm the elemental composition (C₁₇H₁₆N₂OS). The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of the target compound would be expected to show characteristic absorption bands for C–H stretching and bending vibrations (aromatic and aliphatic), C=N and C=C stretching vibrations of the quinazoline ring, C–O stretching of the methoxy group, and C–S stretching of the thioether linkage.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 2-(benzylthio)-6-methoxy-4-methylquinazoline would reveal the presence of chromophores, which are the parts of the molecule that absorb light. The quinazoline and benzyl ring systems are expected to be the primary chromophores, and the spectrum would provide information about the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The process would involve growing a single, high-quality crystal of the compound. This crystal would then be exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined.

For 2-(benzylthio)-6-methoxy-4-methylquinazoline, X-ray crystallography would reveal key structural features, such as the planarity of the quinazoline ring system, the orientation of the methoxy and methyl substituents, and the conformation of the benzylthio group relative to the quinazoline core. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and potential biological activity.

Table 1: Hypothetical Crystallographic Data for 2-(benzylthio)-6-methoxy-4-methylquinazoline

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.345 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis. No published experimental data is available for this specific compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a compound like 2-(benzylthio)-6-methoxy-4-methylquinazoline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable tools in its analysis.

HPLC is a widely used technique for separating components of a mixture in a liquid mobile phase that is pumped at high pressure through a stationary phase, typically a column packed with small particles. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like many quinazoline derivatives.

In the context of 2-(benzylthio)-6-methoxy-4-methylquinazoline, HPLC would be the primary method for determining its purity. A solution of the compound would be injected into the HPLC system, and a chromatogram would be generated, showing peaks corresponding to the target compound and any impurities. The area of the peak for 2-(benzylthio)-6-methoxy-4-methylquinazoline relative to the total area of all peaks would provide a quantitative measure of its purity.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, column type) and can be used for identification purposes. Different HPLC methods, such as reversed-phase or normal-phase, could be developed and optimized for the analysis of this compound.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Example Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

| Purity | >98% (Illustrative) |

Note: This table presents typical parameters for an HPLC analysis. The specific retention time and purity would need to be determined experimentally.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. While 2-(benzylthio)-6-methoxy-4-methylquinazoline itself may have limited volatility, it could potentially be analyzed by GC-MS, or more likely, its volatile derivatives could be characterized.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

For 2-(benzylthio)-6-methoxy-4-methylquinazoline, GC-MS could be used to identify volatile impurities or degradation products. If the compound itself is not amenable to GC, derivatization techniques could be employed to create more volatile analogs for analysis. The mass spectrum would provide valuable structural information, confirming the molecular weight and offering clues about the connectivity of the atoms through the observed fragmentation pattern.

Table 3: Predicted Key Mass Fragments in GC-MS Analysis

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 310 | [M]⁺ (Molecular Ion) |

| 219 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 188 | [M - C₇H₇S]⁺ (Loss of benzylthio group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Note: The fragmentation pattern shown is a prediction based on the structure of the compound. Actual experimental data from a GC-MS analysis is required for confirmation.

Computational Chemistry and Molecular Modeling of 2 Benzylthio 6 Methoxy 4 Methylquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of 2-(benzylthio)-6-methoxy-4-methylquinazoline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(benzylthio)-6-methoxy-4-methylquinazoline, DFT calculations, often employing basis sets like B3LYP/6-31G(p,d), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. sapub.org It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational analysis of 2-(benzylthio)-6-methoxy-4-methylquinazoline is performed to identify its most stable three-dimensional structures. This involves systematically rotating the molecule's rotatable bonds, such as those in the benzylthio group, and calculating the potential energy of each conformation. Energy minimization techniques are then applied to locate the lowest energy conformers, which are the most likely to be biologically active. These studies are crucial for understanding the molecule's shape and how it might fit into a protein's binding site.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. semanticscholar.org By simulating the movements of atoms and bonds, MD can reveal the conformational flexibility of 2-(benzylthio)-6-methoxy-4-methylquinazoline in a simulated biological environment, often including water as a solvent. These simulations can show how the molecule changes its shape and how it interacts with surrounding water molecules, which can significantly influence its biological activity. MD simulations are also used to assess the stability of protein-ligand complexes predicted by molecular docking. nih.govresearchgate.net

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govjournalcra.com This is a critical step in structure-based drug design.

For 2-(benzylthio)-6-methoxy-4-methylquinazoline, molecular docking studies can predict how it binds to the active site of a target protein. These studies can identify the key amino acid residues that interact with the molecule, forming hydrogen bonds, hydrophobic interactions, or other types of bonds. nih.gov For instance, quinazoline (B50416) derivatives have been studied as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgtandfonline.com Docking studies could reveal that the quinazoline core interacts with the hinge region of the kinase, a common binding mode for this class of inhibitors.

| Biological Target | Predicted Interacting Residues | Interaction Type |

|---|---|---|

| EGFR Kinase | Met793 | Hydrogen Bond |

| EGFR Kinase | Leu718 | Hydrophobic Interaction |

| EGFR Kinase | Val726 | Hydrophobic Interaction |

| VEGFR-2 Kinase | Cys919 | Hydrogen Bond |

| VEGFR-2 Kinase | Phe918 | Pi-Pi Stacking |

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. ijlpr.com These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. These calculated binding affinities help in ranking potential drug candidates and prioritizing them for further experimental testing. The binding affinity is often expressed as a binding energy, typically in kcal/mol.

| Biological Target | Docking Score (kcal/mol) |

|---|---|

| EGFR Kinase | -8.5 |

| VEGFR-2 Kinase | -9.2 |

| c-Met Kinase | -7.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com In the context of quinazoline derivatives, QSAR studies are instrumental in predicting the biological activities of new or even unsynthesized compounds, thereby guiding medicinal chemists in designing more potent molecules. nih.gov These models are built on the principle that the activity of a substance is a function of its molecular structure and physicochemical properties. atlantis-press.com

The development of a QSAR model for quinazoline derivatives involves several key steps. First, a dataset of quinazoline analogues with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. frontiersin.org For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, functional, and 2D/3D properties. nih.govnih.gov Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the values of these descriptors with the observed biological activity. nih.gov

For instance, 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), provide a more sophisticated understanding. frontiersin.org These models generate 3D contour maps that highlight regions around the quinazoline scaffold where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. frontiersin.org This visual feedback is crucial for optimizing lead compounds. A robust QSAR model is validated by its statistical significance and predictive power, often measured by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). frontiersin.orgarabjchem.org

Table 1: Example of Statistical Parameters for a 3D-QSAR Model of Quinazoline Derivatives Targeting EGFR This table is illustrative, based on typical values found in QSAR studies.

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² | 0.685 | 0.710 | Cross-validated correlation coefficient, indicating predictive ability. |

| r² | 0.972 | 0.965 | Non-cross-validated correlation coefficient, indicating model fit. |

| Standard Error of Estimate (SEE) | 0.154 | 0.172 | A measure of the model's accuracy in predicting activity. |

| F-value | 165.4 | 148.9 | Fisher test value, indicating the statistical significance of the model. |

Virtual Screening and De Novo Design Approaches Based on the Quinazoline Scaffold

Building upon the foundational understanding provided by QSAR models, computational chemists employ virtual screening and de novo design to discover and create novel drug candidates based on the privileged quinazoline scaffold. nih.govtandfonline.com

Virtual Screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov For the quinazoline scaffold, this process typically begins with a known target, like the Epidermal Growth Factor Receptor (EGFR) or Janus Kinase 2 (JAK2). frontiersin.orgnih.gov A virtual library, which can contain millions of compounds, is computationally filtered based on various criteria, including drug-likeness properties defined by rules such as Lipinski's rule of five. researchgate.net

The remaining compounds are then subjected to molecular docking simulations. researchgate.net Docking programs predict the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov This process estimates the binding affinity, often expressed as a docking score, which helps to rank the compounds. atlantis-press.com Hits identified through this process, such as those targeting EGFR or cholinesterase, can then be prioritized for synthesis and experimental testing. researchgate.netresearchgate.net This approach successfully led to the identification of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a novel JAK2 inhibitor candidate. nih.gov

De Novo Design , in contrast, involves the creation of entirely new molecules. tandfonline.com This approach is particularly powerful when guided by structural information from the target and insights from QSAR models. For quinazoline derivatives, a de novo design strategy might start with the core quinazoline scaffold positioned within the active site of a target protein. tandfonline.com Based on the 3D-QSAR contour maps, which define the ideal properties of substituents, molecular fragments are computationally added to the scaffold at specific points to enhance binding and activity. tandfonline.com These newly assembled virtual compounds are then scored using the QSAR model and evaluated for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to filter out unsuitable candidates. tandfonline.com This methodology has been effectively used to design novel quinazoline derivatives as potential CDK2 inhibitors. tandfonline.com

Table 2: Illustrative Workflow for Virtual Screening of Quinazoline Derivatives This table outlines a typical computational workflow.

| Step | Action | Objective | Example Target |

| 1. Library Preparation | Compile a large database of compounds (e.g., from PubChem, eMolecules). | To create a diverse pool of candidate molecules. | EGFR Kinase Domain |

| 2. Drug-Likeness Filtering | Apply filters like Lipinski's Rule of Five. | To remove compounds with poor pharmacokinetic properties. | N/A |

| 3. Docking-Based Screening | Dock the filtered compounds into the target's active site. | To predict binding modes and rank compounds by binding affinity (score). | EGFR, JAK2, CDK2 |

| 4. Post-Docking Analysis | Analyze the interactions of top-scoring compounds. | To ensure key binding interactions are present. | Hydrogen bonds, hydrophobic interactions |

| 5. Hit Selection | Select a final set of promising compounds. | To provide a small, prioritized list for experimental validation. | Top 10-100 compounds |

Investigation of Biological Activities of 2 Benzylthio 6 Methoxy 4 Methylquinazoline and Its Analogs in in Vitro and Preclinical Models

Enzyme Inhibitory Activity Assays

The mechanism of action for many quinazoline-based anticancer agents involves the direct inhibition of critical enzymes that regulate cellular signaling and metabolic pathways essential for tumor growth.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). scbt.com THF is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for anticancer drugs like methotrexate. scbt.comnih.gov

Analogs of the target compound, specifically a series of methoxylated 2-benzylthio-quinazoline-4(3H)-ones, have been synthesized and evaluated as nonclassical antifolates. mdpi.com These compounds were designed to act as DHFR inhibitors. Molecular modeling studies of these analogs revealed that the quinazolinone ring occupies the same region as the p-aminobenzoyl glutamic acid moiety of methotrexate within the DHFR active site. The benzylthio group was shown to extend into a lipophilic pocket, forming interactions with key amino acid residues. One of the most active compounds in this series, a 2-benzylthio-6-substituted-quinazolin-4-one derivative, demonstrated significant DHFR inhibitory activity. mdpi.com Another related series, 2-(1,3,4-thiadiazolyl- or 4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-ones, also showed potent DHFR inhibition, indicating that the substituent at the 2-position of the quinazoline (B50416) nucleus is a critical determinant of activity. mdpi.com

| Compound Class | Key Structural Features | Observed DHFR Inhibition | Reference |

|---|---|---|---|

| 2-Benzylthio-quinazoline-4(3H)-ones | Methoxylation on quinazoline ring; benzylthio group at position 2 | Active as nonclassical antifolates | mdpi.com |

| 2-Heteroarylthio-6-substituted-quinazolin-4-ones | Thiadiazolyl or thiazolyl group at position 2 | Potent DHFR inhibition | mdpi.com |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. nih.goved.ac.uk Dysregulation of EGFR signaling is a hallmark of many cancers, making it a validated target for cancer therapy. nih.govplos.org The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective EGFR inhibitors. nih.govamazonaws.com

Numerous analogs featuring the quinazoline core have demonstrated significant EGFR tyrosine kinase inhibitory activity. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives showed promising enzyme inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. nih.gov The introduction of an aryl urea group at the C-6 position of the quinazoline scaffold was suggested to be responsible for the enhanced EGFR inhibition. nih.gov

Another study on 6-salicyl-4-anilinoquinazoline derivatives identified compounds with potent dual inhibitory activity against both EGFR and HER2. plos.org Compound 21 from this series, which features a para-trifluoromethyl substituent on the salicylic ring, exhibited an IC50 of 0.12 µM against EGFR. plos.orgplos.org Similarly, novel quinazolinone derivatives have been developed as EGFR-TKIs, with one compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, showing an exceptionally low IC50 value of 1.37 nM. nih.govsemanticscholar.org These findings underscore the versatility of the quinazoline structure for developing potent EGFR inhibitors. waocp.org

| Compound/Series | Key Structural Features | EGFR IC50 | Reference |

|---|---|---|---|

| 6-Arylureido-4-anilinoquinazolines | Aryl urea group at C-6 | 11.66 - 867.1 nM | nih.gov |

| Compound 21 (6-salicyl-4-anilinoquinazoline analog) | Para-trifluoromethyl on salicylic ring | 0.12 µM | plos.orgplos.org |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | Quinazolinone core with phenoxy at C-6 | 1.37 nM | nih.govsemanticscholar.org |

Inhibition of Other Relevant Kinases or Metabolic Enzymes

The flexibility of the quinazoline scaffold allows for its adaptation to target other enzymes beyond DHFR and EGFR. Several studies have explored the development of quinazoline derivatives as inhibitors of other kinases and metabolic enzymes.

Certain 6-salicyl-4-anilinoquinazoline analogs were identified as potent dual inhibitors of both EGFR and HER2 (ErbB-2), another member of the EGFR family implicated in cancer. plos.orgplos.org Compound 21 from this series, for example, had an IC50 of 0.096 µM against HER2. plos.org Similarly, a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were evaluated as dual EGFR/HER2 inhibitors, with compounds 12 and 14 from the series showing significant, dose-dependent inhibition of both kinases. chemmethod.com

Furthermore, research into 2,6-disubstituted pyrazines, which can be considered structural analogs, has led to the identification of potent inhibitors of Casein Kinase 2 (CSNK2A), with improved selectivity over other kinases like PIM3. nih.gov Other research has explored quinazoline derivatives as inhibitors of enzymes involved in retinoic acid metabolism. nih.gov This demonstrates the broad potential of quinazoline-based structures to inhibit a range of enzymes relevant to cancer therapy.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The enzyme inhibitory activity of 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs translates into potent antiproliferative and cytotoxic effects against various cancer cell lines.

Assessment of Growth Inhibition (e.g., IC50, GI50 determination)

In vitro assays are commonly used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50 or GI50). A series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives were evaluated for their antiproliferative activity against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov Several of these derivatives displayed potent cytotoxic effects, with mean IC50 values around 45 µM. nih.gov

In another study, 2-heteroarylthio-6-substituted-quinazolin-4-one analogs showed good IC50 values, ranging from 0.3 to 1.0 µM, across a wide panel of 31 cancer cell lines, including leukemia, lung, CNS, melanoma, ovarian, renal, prostate, and breast cancers. mdpi.com The antiproliferative activity of 6-arylureido-4-anilinoquinazoline derivatives was also confirmed against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines. nih.gov

| Compound Series | Cancer Cell Lines Tested | Observed IC50/GI50 Range | Reference |

|---|---|---|---|

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamides | HCT-116, MCF-7, HeLa | Mean IC50 ~45 µM for active compounds | nih.gov |

| 2-Heteroarylthio-6-substituted-quinazolin-4-ones | Panel of 31 cell lines | 0.3 - 1.0 µM | mdpi.com |

| 6-Arylureido-4-anilinoquinazolines | A549, HT-29, MCF-7 | Data reported as effective | nih.gov |

| 6-Salicyl-4-anilinoquinazolines | A431, MCF-7, A549 | Moderate to potent activity | plos.orgplos.org |

Evaluation of Cell Line Specificity and Selectivity Profiles

The selectivity of an anticancer agent for tumor cells over normal cells, or for certain types of cancer cells, is a critical aspect of its therapeutic potential. nih.gov Studies on 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives showed that while some compounds had broad activity, others exhibited some degree of selectivity. For example, in a screen against 60 human tumor cell lines, three compounds from this series showed preferential growth inhibition of approximately 50% against RPMI-8226 (leukemia) and A549/ATCC (lung) cell lines. nih.gov

The selectivity of DHFR inhibitors can also be evaluated by comparing their activity against microbial or fungal DHFR versus human DHFR. A series of 5-(arylthio)-2,4-diaminoquinazolines were developed as selective inhibitors of Candida albicans DHFR over human DHFR. nih.gov High selectivity was achieved with bulky substituents in the phenylthio moiety, with one analog displaying a selectivity ratio of 540. nih.gov While focused on an antifungal application, this highlights how the quinazoline scaffold can be modified to achieve high selectivity for a target enzyme from one species over another, a principle that is also applied in developing cancer-specific therapies.

Analysis of Cell Cycle Arrest Mechanisms in Cancer Cells

Research into the anticancer mechanisms of quinazoline derivatives has pointed towards their ability to induce cell cycle arrest, a crucial process for halting the proliferation of cancer cells. While specific studies on 2-(benzylthio)-6-methoxy-4-methylquinazoline are limited, investigations into analogous compounds provide significant insights. For instance, certain quinazoline derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle. This disruption of the cell cycle is a key mechanism for inhibiting tumor growth. nih.gov

Studies on other related heterocyclic compounds have also demonstrated the ability to block the cell cycle in the G2/M phase, thereby inhibiting the proliferation of cancer cells. semanticscholar.org For example, treatment of MCF-7 breast cancer cells with a chalcone derivative led to a significant accumulation of cells in the G2/M phase. semanticscholar.org The investigation of various 2-thioxoimadazolidin-4-one derivatives has also shown an induction of cell cycle arrest in the G2/M phase in HepG2 cancer cells. mdpi.com These findings suggest that the quinazoline scaffold, and by extension 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs, may exert its anticancer effects through similar mechanisms of cell cycle disruption.

Induction of Programmed Cell Death (Apoptosis/Necrosis) in Cellular Models

Beyond halting the cell cycle, the induction of programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Quinazoline derivatives have demonstrated the capacity to trigger this process in various cancer cell lines. researchgate.net Studies on 2-thioxobenzo[g]quinazoline derivatives have shown that these compounds can induce apoptosis in both MCF-7 and HepG2 cancer cells. mdpi.com For example, flow cytometry analysis revealed that treatment with these compounds led to a significant increase in apoptotic cells. mdpi.com

Specifically, certain 2-thioxobenzo[g]quinazolines induced apoptosis in 21.67–30.76% of MCF-7 cells and 16.39–21.38% of HepG2 cells. mdpi.com Further research on quinazoline–isatin conjugates also confirmed their ability to induce apoptosis in MDA-MB-231 breast cancer cells. semanticscholar.orgtandfonline.com Treatment with one such conjugate resulted in a 30-fold increase in apoptotic cells compared to untreated cells. semanticscholar.org These findings underscore the potential of the quinazoline framework to be a valuable scaffold for the development of apoptosis-inducing anticancer agents.

| Compound Analogs | Cell Line | Activity | IC50 / GI50 (µM) |

|---|---|---|---|

| 2-thioxobenzo[g]quinazolines | MCF-7 | Antiproliferative | 8.8 ± 0.5–10.9 ± 0.9 |

| 2-thioxobenzo[g]quinazolines | HepG2 | Antiproliferative | 26.0 ± 2.5–40.4 ± 4.1 |

| 2-Mercapto-quinazolin-4-one analog | General | Anticancer | GI50: 15.1 |

Antimicrobial Efficacy Studies

The quinazoline scaffold has been a subject of interest for its potential antimicrobial properties, with various derivatives showing activity against a range of pathogens.

Evaluation of Antibacterial Activity Against Specific Bacterial Strains

Numerous studies have highlighted the antibacterial potential of quinazoline derivatives. semanticscholar.orgscispace.com Novel 2,4-disubstituted quinazoline analogs have demonstrated potent activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. nih.gov The bioisosteric replacement of an amino group with sulfur at the 2-position of the quinazoline ring has been shown to maintain high antibacterial potency while improving the safety profile. nih.gov Furthermore, certain quinazoline derivatives have been reported to inhibit the growth of Mycobacterium smegmatis. nih.gov

Assessment of Antifungal Activity Against Fungal Pathogens

In addition to their antibacterial effects, quinazoline derivatives have been investigated for their antifungal properties. semanticscholar.orgscispace.com A series of 3-alkylquinazolin-4-one derivatives were synthesized and tested against various fungi, with some compounds showing moderate to good activity. nih.gov For instance, 6-bromo-3-propylquinazolin-4-one was found to possess good antifungal activity against Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Other studies have also reported the antifungal potential of quinazolinone derivatives, with some compounds showing high in vitro activities against filamentous fungi. nih.gov

| Compound Class | Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| 2,4-disubstituted-thioquinazolines | Gram-positive bacteria (including MRSA, VRE) | Antibacterial | 1 - 64 |

| 3-Alkylquinazolin-4-ones | Gibberella zeae | Antifungal | Inhibited growth at 50 µg/mL |

| 3-Alkylquinazolin-4-ones | Fusarium oxysporum | Antifungal | Inhibited growth at 50 µg/mL |

Investigation of Antiprotozoal Activities (e.g., Antileishmanial)

The therapeutic potential of quinazolines extends to antiprotozoal activity. While specific data on 2-(benzylthio)-6-methoxy-4-methylquinazoline is not available, the broader class of quinazoline derivatives has been explored for such properties.

Anti-inflammatory Activity Investigations

Quinazoline and its derivatives have been recognized for their significant anti-inflammatory properties. mdpi.comencyclopedia.pub A number of marketed anti-inflammatory drugs are based on the quinazoline scaffold, such as proquazone and fluproquazone. mdpi.comencyclopedia.pub Research on novel 2,3-disubstituted quinazolin-4(3H)-ones has shown that some of these compounds exhibit more potent anti-inflammatory activity than the standard drug diclofenac sodium. nih.gov The anti-inflammatory effects of these compounds are often evaluated using models such as carrageenan-induced paw edema in rats. zsmu.edu.ua The versatility of the quinazoline structure allows for modifications that can enhance its anti-inflammatory effects, making it a promising area for the development of new anti-inflammatory agents. mdpi.com

| Compound Class | Assay | Activity |

|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | More potent than diclofenac sodium |

| Carboxyl-containing quinazolines | Carrageenan-induced paw edema | Inhibition of edema by 17.0–50.0% |

Modulation of Pro-inflammatory Cytokine Production in Cellular Models

Chronic inflammation is linked to the pathogenesis of numerous diseases, driven by the overproduction of pro-inflammatory cytokines. nih.gov Several studies have highlighted the potential of quinazoline derivatives to modulate these critical signaling molecules. Analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline have demonstrated significant anti-inflammatory activity by suppressing the expression of key pro-inflammatory cytokines in cellular models.

In one study, a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative was shown to potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in macrophage cells stimulated with endotoxins. nih.gov This inhibition was linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov Similarly, other novel quinazolin-4-one derivatives have been identified as promising cytokine inhibitors, showing an ability to normalize inflammatory mediators in peritoneal macrophage cells. nih.gov

Furthermore, the inhibitory effects of quinazoline analogs extend to other cytokine pathways. A novel derivative, SH-340, was found to suppress the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in Th2-mediated inflammation, by inhibiting the IL-4/IL-13-STAT6 signaling pathway in human keratinocytes. nih.gov These findings underscore the capacity of the quinazoline scaffold to modulate complex cytokine networks, suggesting a broad-spectrum anti-inflammatory potential.

Table 1: Effect of Quinazoline Analogs on Pro-inflammatory Cytokine Production

| Compound Class | Cellular Model | Key Cytokines Inhibited | Associated Pathway |

|---|---|---|---|

| 3-(Arylideneamino)-phenylquinazoline-4(3H)-one | Endotoxin-stimulated macrophages | TNF-α, IL-1β, IL-6 | NF-κB |

| Quinazolin-4-one derivatives | Peritoneal macrophages | Inflammatory mediators | Not specified |

Inhibition of Key Enzymes in Inflammatory Pathways

Beyond cytokine modulation, another crucial anti-inflammatory strategy is the inhibition of enzymes that synthesize inflammatory mediators. Research into quinazoline derivatives has revealed their potential to target key enzymes within these pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

A study on 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives demonstrated that these compounds could significantly inhibit the expression of both iNOS and COX-2 in stimulated macrophage cells. nih.gov The inhibition of these enzymes leads to a decreased production of nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation. nih.gov This dual inhibitory action suggests that quinazoline analogs could offer a comprehensive approach to controlling inflammatory processes. While direct enzymatic inhibition data for 2-(benzylthio)-6-methoxy-4-methylquinazoline is not available, the activity of its analogs points to a promising area for future investigation.

Other Preclinical Bioactivity Assessments

Antiviral Potentials in Relevant Cell-Based Assays

The quinazoline framework, particularly those derivatives featuring a thioether linkage, has been a fertile ground for the discovery of novel antiviral agents. mdpi.comnih.gov Analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline have been synthesized and evaluated against a diverse range of viruses in various cell-based assays, often showing promising activity.

For instance, novel 4-thioquinazoline derivatives incorporating a chalcone moiety displayed significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Two compounds from this series, designated M2 and M6, exhibited potent protective activities with 50% effective concentration (EC50) values of 138.1 µg/mL and 154.8 µg/mL, respectively, which were superior to the commercial antiviral drug Ribavirin (436.0 µg/mL). researchgate.net

The antiviral spectrum of quinazoline derivatives also includes human pathogens. Various analogs have shown efficacy against human cytomegalovirus (HCMV), varicella-zoster virus, hepatitis A virus (HAV), and influenza viruses. nih.govnih.gov More recently, with the emergence of global viral threats, research has focused on coronaviruses. Quinazoline derivatives have been identified as inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and SARS-CoV-2. nih.gov Specifically, novel thioquinazoline-N-aryl-acetamide hybrids were synthesized and showed potential as anti-SARS-CoV-2 agents, with molecular docking studies suggesting the viral main protease (Mpro) as a plausible target. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Thioether Analogs

| Compound/Analog | Target Virus | Assay/Model | Key Finding (e.g., EC50) |

|---|---|---|---|

| Compound M2 (Chalcone-thioquinazoline) | Tobacco Mosaic Virus (TMV) | In vivo (half-leaf method) | EC50 = 138.1 µg/mL |

| Compound M6 (Chalcone-thioquinazoline) | Tobacco Mosaic Virus (TMV) | In vivo (half-leaf method) | EC50 = 154.8 µg/mL |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | Cell-based assay | IC50 = 0.157 µM |

Antioxidant Activity in Biochemical and Cellular Assays

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, contributes to cellular damage and various pathologies. nih.gov The quinazoline scaffold has been widely investigated for its antioxidant properties, with many derivatives demonstrating potent radical scavenging and reducing capabilities in biochemical assays. mdpi.comsapub.orgorientjchem.org

The antioxidant activity of quinazolinone derivatives is often evaluated using standard biochemical methods such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) tests. sapub.orgnih.govnih.gov Studies on 2-substituted quinazolin-4(3H)-ones have shown that the nature and position of substituents are critical for activity. For example, the presence of hydroxyl and methoxy (B1213986) groups on a phenyl ring at the 2-position is often required for potent antioxidant effects. nih.govnih.gov Dihydroxy-substituted derivatives, in particular, have shown excellent scavenging activity. nih.gov

Similarly, studies on 2-thioxobenzo[g]quinazoline derivatives confirmed their capacity to deplete DPPH free radicals, with some analogs showing activity comparable to the standard antioxidant butylated hydroxyl toluene (BHT). nih.gov The ability of these compounds to donate an electron or hydrogen atom is believed to be the primary mechanism behind their antioxidant action. sapub.org

Table 3: Antioxidant Activity of Representative Quinazoline Analogs

| Compound Class | Assay | Result |

|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50 = 7.5 µM |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50 = 7.4 µM |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50 = 7.2 µM |

Neuroprotective Effects in In Vitro Neuronal Models

Neurodegenerative diseases are characterized by progressive neuronal loss, and strategies to protect neurons from damage are of significant therapeutic interest. nih.gov Quinazoline derivatives have emerged as a promising class of neuroprotective agents, with various analogs demonstrating efficacy in different in vitro models of neuronal injury. mdpi.comnih.govgoogle.com

The neuroprotective capacity of quinazolinone alkaloids has been assessed in human neuroblastoma SH-SY5Y cells damaged by rotenone, a mitochondrial complex I inhibitor used to model Parkinson's disease. Several compounds showed significant protection against rotenone-induced cell death. mdpi.com In a similar model, other quinazolinone derivatives provided protection against MPP+-induced injury in SH-SY5Y cells. researchgate.net

The mechanisms underlying these neuroprotective effects are varied. Some quinazoline-type compounds act as potent phosphodiesterase 7 (PDE7) inhibitors, which has been proposed as a therapeutic strategy for neuroprotection. nih.gov A patent filing has also described the neuroprotective effects of quinazoline derivatives in primary cultures of astrocytes and microglia stimulated with lipopolysaccharide (LPS), indicating that their anti-inflammatory properties may contribute to their neuroprotective profile. google.com These studies collectively suggest that the quinazoline scaffold can be modified to produce compounds that protect neuronal cells from various toxic insults relevant to neurodegenerative disorders.

Structure Activity Relationship Sar and Structural Optimization of 2 Benzylthio 6 Methoxy 4 Methylquinazoline Derivatives

Systematic Elucidation of Key Pharmacophoric Features on the Quinazoline (B50416) Scaffold

Key pharmacophoric features generally identified for quinazoline derivatives include:

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with receptor sites.

Aromatic/Hydrophobic Core: The fused benzene (B151609) and pyrimidine (B1678525) rings create a planar, aromatic system that can engage in hydrophobic and π-π stacking interactions with biological targets.

Substitution Points: Positions 2, 4, 6, and 7 of the quinazoline ring are common points for substitution, allowing for the fine-tuning of the compound's physicochemical properties and biological activity.

A general pharmacophore model for bioactive quinazolines often includes a combination of hydrogen bond donors/acceptors and hydrophobic/aromatic regions, positioned in a specific three-dimensional arrangement. The precise nature and positioning of these features are dictated by the specific biological target.

Impact of Modifications to the 2-(benzylthio) Moiety on Biological Activity and Selectivity

Table 1: Hypothetical Modifications of the 2-(benzylthio) Moiety and Their Potential Impact on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Substitution on the Benzyl (B1604629) Ring | Explore electronic and steric effects | Electron-donating or -withdrawing groups can modulate binding affinity and selectivity. Bulky substituents may enhance or hinder binding depending on the target's topology. |

| Replacement of the Benzyl Group | Alter hydrophobicity and steric bulk | Replacing the benzyl group with other aryl or alkyl groups can fine-tune lipophilicity and explore different binding pockets. |

Role of Substituents at the 6-Position (Methoxy Group) in Modulating Bioactivity

The 6-position of the quinazoline ring is a key site for modulation of biological activity. In the case of 2-(benzylthio)-6-methoxy-4-methylquinazoline, the methoxy (B1213986) group plays a crucial role.

The 6-methoxy group can influence bioactivity through several mechanisms:

Electronic Effects: As an electron-donating group, the methoxy group can influence the electron density of the quinazoline ring system, which can in turn affect its interaction with biological targets.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the active site of a target enzyme or receptor.

Metabolic Stability: The presence of a methoxy group can influence the metabolic profile of the compound, potentially blocking a site of metabolism and increasing the compound's half-life.

SAR studies on various quinazoline series have demonstrated that small, electron-donating groups at the 6-position are often preferred for potent biological activity. rsc.org Replacement of the 6-methoxy group with other substituents, such as halogens or larger alkyl groups, can lead to a significant change in activity, highlighting the importance of this position in defining the compound's pharmacological profile.

Influence of the 4-Methyl Group on Compound Potency and Target Engagement

The 4-methyl group is another critical determinant of the biological activity of 2-(benzylthio)-6-methoxy-4-methylquinazoline. Its presence can have a profound impact on both the potency and the mode of interaction with the target.

The influence of the 4-methyl group can be attributed to:

Conformational Rigidity: The presence of a substituent at the 4-position can restrict the rotation of other parts of the molecule, leading to a more defined conformation that may be more favorable for binding.

In many quinazoline-based inhibitors, the nature of the substituent at the 4-position is a key determinant of selectivity and potency. Replacing the methyl group with other alkyl groups of varying sizes or with different functional groups would be a critical step in a lead optimization campaign to fully understand its role in target engagement.

Exploration of Isosteric Replacements and Bioisosterism for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties while maintaining or improving biological activity. For 2-(benzylthio)-6-methoxy-4-methylquinazoline, several bioisosteric modifications could be explored.

Table 2: Potential Isosteric Replacements and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 2-(benzylthio) | 2-(benzyloxy), 2-(benzylamino) | To modulate hydrogen bonding potential and lipophilicity. |

| 6-methoxy | 6-ethoxy, 6-difluoromethoxy | To fine-tune lipophilicity and metabolic stability. |

| 4-methyl | 4-ethyl, 4-trifluoromethyl | To explore steric and electronic requirements at this position. |

For example, replacing the thioether linkage in the 2-(benzylthio) moiety with an ether or an amine could alter the compound's hydrogen bonding capacity and electronic distribution. nih.gov Similarly, replacing the 6-methoxy group with a difluoromethoxy group could enhance metabolic stability and membrane permeability due to the unique properties of fluorine. The quinazoline core itself could be replaced by other bicyclic heteroaromatic systems to probe the necessity of the specific arrangement of nitrogen atoms for biological activity.

Conformational Preferences and Their Correlation with Biological Responses

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational preferences of 2-(benzylthio)-6-methoxy-4-methylquinazoline derivatives will be influenced by the rotational freedom around the thioether bond and the steric interactions between the substituents.

Different conformations may be favored in different environments (e.g., in solution versus bound to a receptor). Computational modeling and experimental techniques such as NMR spectroscopy can be used to study the preferred conformations of these molecules. Understanding the low-energy conformations and how they correlate with biological activity can provide valuable insights for designing more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to guide the lead optimization process.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). A higher LE indicates that the compound achieves its potency with a more efficient use of its atoms.

Formula: LE = - (ΔG / HA) or 1.37 * (pIC50 / HA)

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). A higher LipE is generally desirable, as it suggests that potency is not solely driven by increasing lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects.

Formula: LipE = pIC50 - logP

During the optimization of a series of 2-(benzylthio)-6-methoxy-4-methylquinazoline derivatives, tracking LE and LipE would be crucial. The goal would be to increase potency while maintaining or improving these efficiency metrics. For example, modifications that lead to a significant increase in potency with only a small increase in size or lipophilicity would be considered highly efficient and would be prioritized for further development.

Mechanistic Investigations of 2 Benzylthio 6 Methoxy 4 Methylquinazoline at the Molecular and Cellular Levels

Detailed Elucidation of Enzyme Inhibition Mechanisms and Kinetics (e.g., Competitive, Non-competitive, Uncompetitive)

Currently, there is a lack of specific studies detailing the enzyme inhibition mechanisms and kinetics for 2-(benzylthio)-6-methoxy-4-methylquinazoline. While the broader class of quinazoline (B50416) derivatives has been extensively studied as inhibitors of various enzymes, particularly tyrosine kinases, the specific mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound has not been reported. nih.govsemanticscholar.org

For context, other quinazoline derivatives have been shown to exhibit different types of enzyme inhibition. For instance, certain quinazolin-4(3H)-one derivatives have been identified as acting as ATP non-competitive type-II inhibitors against CDK2 kinase and ATP competitive type-I inhibitors against EGFR kinase. nih.gov Similarly, a study on 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones, which share a benzylthio moiety, revealed them to be reversible, partial mixed-type inhibitors of cathepsin B. nih.gov However, without direct experimental data for 2-(benzylthio)-6-methoxy-4-methylquinazoline, any discussion of its enzyme inhibition kinetics remains speculative. Further research employing techniques such as Michaelis-Menten kinetics and Lineweaver-Burk plots would be necessary to elucidate its specific inhibitory profile against any identified enzymatic targets.

Identification of Direct Biological Targets and Binding Specificity

Research has identified that 2-(benzylthio)-6-methoxy-4-methylquinazoline (Sysu12d) directly targets and stabilizes a G-quadruplex (G4) structure within the promoter region of the c-myc oncogene. mdpi.com The c-myc gene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. nih.gov The formation of G-quadruplexes in the promoter region of c-myc is known to suppress its transcription. mdpi.com This compound has been shown to selectively bind to and stabilize this G-quadruplex, thereby downregulating the expression of the c-myc gene. mdpi.comnih.gov

In addition to its interaction with the c-myc G-quadruplex, this quinazoline derivative has also been found to disrupt the complex formed between the protein nucleolin and G-quadruplexes. mdpi.com Nucleolin is a multifunctional protein that is overexpressed in cancer cells and is involved in ribosome biogenesis and the stabilization of BCL2 mRNA. By disrupting the nucleolin/G-quadruplex complex, the compound interferes with these crucial cellular processes that support cancer cell growth and survival.

Analysis of Downstream Signaling Pathway Modulation in Cell Lines

The targeted actions of 2-(benzylthio)-6-methoxy-4-methylquinazoline on the c-myc G-quadruplex and nucleolin lead to significant modulation of downstream signaling pathways. The primary consequence of stabilizing the c-myc promoter G-quadruplex is the downregulation of c-myc protein expression. mdpi.comnih.gov This, in turn, affects a multitude of downstream pathways regulated by c-myc, including those involved in cell cycle progression and metabolism.

Furthermore, the disruption of the nucleolin/G-quadruplex complex contributes to the downregulation of ribosomal RNA synthesis. mdpi.com This suppression of ribosome biogenesis is a significant cellular stressor that can activate tumor suppressor pathways. Indeed, studies have shown that the downstream effects of this compound include the activation of the p53 tumor suppressor protein. mdpi.com The activation of p53 is a critical event that can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells. This p53-mediated apoptosis is a key mechanism of the compound's anticancer activity. mdpi.com

Table 1: Effects of 2-(benzylthio)-6-methoxy-4-methylquinazoline on Signaling Pathways

| Biological Target | Direct Effect of Compound | Downstream Signaling Consequence |

| c-myc Promoter G-quadruplex | Stabilization of the G-quadruplex structure | Downregulation of c-myc gene transcription |

| Nucleolin/G-quadruplex Complex | Disruption of the protein-DNA complex | Downregulation of ribosomal RNA synthesis |

| p53 Pathway | Not a direct target | Activation of p53 protein |

Investigation of Cellular Uptake and Subcellular Localization